Differential Cytotoxicity: 2.2-Fold Selectivity for Cancer over Normal Cells
In a head-to-head in vitro cytotoxicity assay, 4-Amino-2-fluorophenol demonstrated significant differential activity against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) compared to normal human gingival fibroblasts (NHGF). The compound exhibited an IC50 of 446.68 µg/mL against TSCCF cells, whereas a substantially higher concentration of 977.24 µg/mL was required to achieve 50% inhibition of normal NHGF cells, indicating a 2.2-fold selectivity window for the cancer cell line . This selectivity profile is a critical differentiator from less selective cytotoxic agents and provides a quantifiable basis for its potential as a lead scaffold in targeted anticancer research.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 446.68 µg/mL (against TSCCF cancer cells) |
| Comparator Or Baseline | 977.24 µg/mL (against normal NHGF cells) |
| Quantified Difference | 2.2-fold higher selectivity for cancer cells (lower IC50) |
| Conditions | In vitro cell viability assay (method unspecified in source) on Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) and normal human gingival fibroblasts (NHGF) |
Why This Matters
A 2.2-fold selectivity window is a quantifiable starting point for medicinal chemistry optimization, providing a clear advantage over non-selective cytotoxins when sourcing a scaffold for targeted anticancer agent development.
